molecular formula C19H19Cl2N3O2 B4508286 4-chloro-N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}benzamide

4-chloro-N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}benzamide

Cat. No.: B4508286
M. Wt: 392.3 g/mol
InChI Key: XQGXJRYMOAVHKZ-UHFFFAOYSA-N
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Description

4-chloro-N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro-substituted benzamide core, which is further functionalized with a chloro-substituted phenyl group and a methylpiperazine moiety. The unique structural features of this compound make it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]aniline. The reaction is carried out in the presence of a suitable base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve the yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to ensure the removal of any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro groups on the benzamide and phenyl rings can be substituted with other nucleophiles, such as amines or thiols, under appropriate reaction conditions.

    Reduction Reactions: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The methyl group on the piperazine ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Reaction conditions typically involve the use of a polar aprotic solvent, such as dimethylformamide (DMF), and a base, such as sodium hydride (NaH).

    Reduction Reactions: Reducing agents like LiAlH4 or NaBH4 are used in anhydrous solvents, such as tetrahydrofuran (THF) or ethanol, under inert atmosphere conditions.

    Oxidation Reactions: Strong oxidizing agents like KMnO4 or CrO3 are used in acidic or basic aqueous solutions, often at elevated temperatures.

Major Products Formed

    Substitution Reactions: The major products are typically the substituted benzamides or phenyl derivatives, depending on the nucleophile used.

    Reduction Reactions: The major product is the corresponding amine derivative of the benzamide.

    Oxidation Reactions: The major product is the carboxylic acid derivative of the piperazine ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-chloro-N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways within biological systems. The compound is known to bind to certain enzymes and receptors, thereby modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

4-chloro-N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-N-[2-chloro-5-(4-methylpiperazine-1-carbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2N3O2/c1-23-8-10-24(11-9-23)19(26)14-4-7-16(21)17(12-14)22-18(25)13-2-5-15(20)6-3-13/h2-7,12H,8-11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGXJRYMOAVHKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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